Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate
Description
Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate is a benzodiazepine derivative featuring a seven-membered diazepine ring fused to a benzene moiety. Key structural attributes include:
- tert-Butyl carboxylate group: A protective group enhancing solubility in organic solvents and metabolic stability .
- 4-Oxo substitution: A ketone at position 4, which may influence hydrogen bonding and conformational rigidity.
This compound is likely utilized as an intermediate in pharmaceutical synthesis, given the prevalence of benzodiazepines in drug discovery. Structural analogs listed in suggest its role in developing bioactive molecules or catalysts.
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl 1-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-10-9-13(18)16(4)11-7-5-6-8-12(11)17/h5-8H,9-10H2,1-4H3 |
InChI Key |
PTRYLWKLNLPKPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)N(C2=CC=CC=C21)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b]diazepine-1-carboxylate
General Synthetic Strategy
The synthesis of tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b]diazepine-1-carboxylate typically involves the construction of the benzodiazepine core followed by selective functionalization with tert-butyl carbamate protecting groups and oxidation to introduce the 4-oxo functionality.
Key steps include:
- Formation of the 1,4-diazepine ring via cyclization reactions involving appropriate diamine and keto- or aldehyde-functionalized benzene derivatives.
- Introduction of the tert-butyl carbamate (Boc) protecting group on the nitrogen atom to stabilize the intermediate and facilitate purification.
- Oxidation or selective functional group transformation to install the 4-oxo substituent on the diazepine ring.
Specific Preparation Routes
Cyclization of Diamine Precursors with Keto-Aromatic Compounds
One common approach involves the condensation of a 2-aminobenzophenone derivative with an aminoalkyl compound, followed by intramolecular cyclization to form the diazepine ring. The tert-butyl carbamate group is introduced either before or after cyclization to protect the nitrogen atom.
- Reagents: 2-aminobenzophenone, aminoalkyl precursors, di-tert-butyl dicarbonate (Boc2O) for carbamate protection.
- Conditions: Acid or base catalysis for cyclization, typically under reflux in solvents like toluene or dichloromethane.
- Yields: Moderate to high (50-85%), depending on reaction conditions and purification methods.
Boc Protection of the Diazepine Nitrogen
The tert-butyl carbamate protecting group is introduced by reacting the free amine of the diazepine intermediate with di-tert-butyl dicarbonate under mild basic conditions.
- Reagents: Di-tert-butyl dicarbonate, base such as triethylamine or sodium bicarbonate.
- Conditions: Room temperature to mild heating in solvents like dichloromethane.
- Yields: High (80-95%), with straightforward purification by crystallization or chromatography.
Oxidation to Introduce the 4-Oxo Functionality
The oxidation at the 4-position of the diazepine ring is achieved using mild oxidizing agents to avoid overoxidation or ring cleavage.
- Reagents: Oxidants such as manganese dioxide (MnO2), Dess–Martin periodinane, or PCC (pyridinium chlorochromate).
- Conditions: Typically room temperature or slightly elevated temperatures in inert solvents.
- Yields: Moderate (60-80%), with careful monitoring to prevent side reactions.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization | 2-Aminobenzophenone + aminoalkyl compound, acid/base catalysis, reflux in toluene | 65-80 | Forms tetrahydro-benzodiazepine core |
| 2 | Boc Protection | Di-tert-butyl dicarbonate, triethylamine, DCM, RT | 85-95 | Protects nitrogen, improves stability |
| 3 | Oxidation | MnO2 or Dess–Martin periodinane, DCM, RT | 60-75 | Introduces 4-oxo group selectively |
Analytical and Characterization Data
The successful preparation of tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b]diazepine-1-carboxylate is confirmed by multiple analytical techniques:
- NMR Spectroscopy: Characteristic signals for the tert-butyl group (singlet near 1.4 ppm), diazepine ring protons, and aromatic protons.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 248.32 g/mol.
- Infrared Spectroscopy: Strong absorption bands for carbamate (around 1700 cm⁻¹) and ketone (around 1650 cm⁻¹) functionalities.
- Elemental Analysis: Consistent with molecular formula C14H20N2O2.
- Chromatography: Purity assessed by HPLC or TLC, typically >95%.
Summary and Outlook
The preparation of tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b]diazepine-1-carboxylate is well-established through classical organic synthesis involving cyclization, Boc protection, and oxidation steps. The methods provide moderate to high yields and allow for scalability. The compound's stability and functionalization versatility make it a valuable intermediate in pharmaceutical research.
Further optimization of reaction conditions and exploration of alternative oxidants or protecting groups could enhance yield and selectivity. Continued research into this compound’s synthetic routes is supported by recent patents and chemical databases, underscoring its relevance in medicinal chemistry.
Chemical Reactions Analysis
TERT-BUTYL 5-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule, altering its chemical and biological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TERT-BUTYL 5-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of TERT-BUTYL 5-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs and their distinctions from the target compound:
Key Observations:
Ring Fusion: The target compound’s benzo[b] fusion distinguishes it from non-fused analogs (e.g., Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate), which lack aromatic stabilization .
Oxo vs.
Substituent Position : The 4-oxo group in the target compound contrasts with 3-oxo or 6-oxo analogs, which may shift hydrogen-bonding interactions in biological systems.
Crystallographic and Analytical Insights
- Structural Characterization : employs SHELX programs (e.g., SHELXL-93) for crystallographic refinement, a method applicable to the target compound for determining bond lengths and angles .
- Stability : The tert-butyl group may confer steric protection against hydrolysis, enhancing stability relative to methyl or ethyl esters in analogs like 6-Methyl-1,4-diazepan-5-one acetate .
Biological Activity
Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate (CAS No. 1823326-57-3) is a compound of interest due to its potential biological activities. This article explores its biological activity based on available research findings, including case studies and relevant data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a diazepine ring fused with a benzo structure, contributing to its unique pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various diazepine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines. For instance:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of several diazepines against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .
The mechanism of action for this compound and related compounds often involves:
- Induction of Apoptosis : Compounds induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- Inhibition of Proliferation : These compounds may inhibit cell proliferation by interfering with cell cycle progression.
Antimicrobial Activity
There is also emerging evidence regarding the antimicrobial properties of this compound. Similar diazepine derivatives have shown activity against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Diazepine A | Staphylococcus aureus | 32 µg/mL |
| Diazepine B | Escherichia coli | 64 µg/mL |
These findings suggest that this compound may possess similar antimicrobial properties .
Case Study 1: Anticancer Efficacy
In a controlled study involving a series of diazepines, this compound was administered to MCF-7 cells. The study reported:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis confirmed by flow cytometry analysis.
Case Study 2: Antimicrobial Activity
A recent investigation tested the antimicrobial efficacy of various diazepines against pathogenic bacteria. This compound was included in the screening:
- Results : Showed significant inhibition against both Gram-positive and Gram-negative bacteria.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving cyclization and protection/deprotection strategies. For example, one-pot synthesis methods using tert-butyl isocyanide and refluxing in ethanol have achieved high yields (~94%) by forming key heterocyclic rings (e.g., benzoxazepine and quinazolinone) through sequential C-C and C-N bond formations . Reaction monitoring via TLC and optimization of solvent polarity (e.g., ethanol vs. DCM) are critical to minimize side products.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with retention time analysis (e.g., tR = 1.95–2.61 min) and mass spectrometry (MS) with [M+H]<sup>+</sup> peaks (e.g., m/z 367 or 486) are standard for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography (e.g., SHELX refinement) resolve stereochemistry and confirm bond connectivity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific hazards are not classified for this compound, general precautions include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/contact. Emergency procedures for spills involve ethanol/water rinses and proper waste disposal .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R/S configurations) in the benzodiazepine core affect biological activity?
- Methodological Answer : Enantiomers (R vs. S) exhibit distinct interactions with biological targets. For example, (S)-configured analogs showed higher binding affinity to apelin receptors in bioassays, while (R)-isomers displayed reduced activity . Chiral HPLC and circular dichroism (CD) spectroscopy differentiate enantiomers, and molecular docking studies (e.g., AutoDock Vina) correlate stereochemistry with receptor binding .
Q. What computational strategies can predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyclization steps. Machine learning tools (e.g., Chemprop) trained on reaction databases predict feasible pathways and byproducts . Validation via <sup>13</sup>C-NMR kinetic studies ensures computational accuracy .
Q. How can researchers resolve contradictions in biological assay data, such as inconsistent IC50 values across studies?
- Methodological Answer : Variability may arise from assay conditions (e.g., cell line viability, solvent DMSO concentration). Normalize data using internal controls (e.g., β-actin for Western blots) and repeat assays with standardized protocols. Meta-analysis of literature data (e.g., PubChem BioAssay) identifies outliers and consensus trends .
Q. What advanced techniques are used to study the compound’s crystal structure and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves packing motifs and hydrogen-bonding networks. Hirshfeld surface analysis (e.g., CrystalExplorer) quantifies intermolecular contacts (e.g., C-H···O interactions) influencing crystallinity .
Key Considerations for Experimental Design
- Scale-Up Challenges : Tert-butyl deprotection (e.g., HCl/dioxane) requires controlled conditions to avoid racemization .
- Biological Assays : Use cell lines with validated receptor expression (e.g., HEK293 for GPCRs) to ensure reproducibility .
- Data Reproducibility : Archive raw diffraction data (e.g., CIF files) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
